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Compound of Interest

Compound Name: GSK1360707

Cat. No.: B1672351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the serotonin transporter (SERT) affinity of

GSK1360707, a potent and selective triple reuptake inhibitor. The document includes

quantitative binding data, a comprehensive experimental protocol for determining SERT affinity,

and an exploration of the putative downstream signaling pathways affected by SERT inhibition.

Quantitative Data on SERT Affinity
GSK1360707 exhibits a high affinity for the human serotonin transporter. The affinity is typically

expressed in terms of the inhibition constant (Ki), which represents the concentration of the

compound required to occupy 50% of the transporters in a competitive binding assay. A lower

Ki value indicates a higher binding affinity.

Table 1: In Vitro Affinity of GSK1360707 for the Serotonin Transporter (SERT)

Compound Target Affinity (Ki)

GSK1360707 Human SERT 9.2 nM

Data compiled from publicly available research.
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Detailed Experimental Protocol: SERT Radioligand
Binding Assay
The following protocol is a representative method for determining the binding affinity of a test

compound like GSK1360707 to the serotonin transporter using a competitive radioligand

binding assay.

1. Materials and Reagents:

Membrane Preparation: Membranes from HEK293 cells stably transfected with the human

serotonin transporter (hSERT).

Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

Test Compound: GSK1360707.

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM

fluoxetine).

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail.

96-well microplates.

Glass fiber filters (e.g., Whatman GF/B).

Filtration apparatus.

Scintillation counter.

2. Experimental Procedure:

Compound Dilution: Prepare a series of dilutions of GSK1360707 in the assay buffer. The

concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
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Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:

Total Binding: hSERT membranes, [³H]Citalopram (at a concentration near its Kd), and

assay buffer.

Non-specific Binding: hSERT membranes, [³H]Citalopram, and the non-specific binding

control (e.g., fluoxetine).

Competitive Binding: hSERT membranes, [³H]Citalopram, and each dilution of

GSK1360707.

Incubation: Incubate the plates at room temperature (approximately 25°C) for 60-90 minutes

to allow the binding to reach equilibrium.

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through

the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand

from the unbound radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining

unbound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

quantify the amount of radioactivity on each filter using a scintillation counter.

3. Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the

GSK1360707 concentration.

Determine the IC50 value (the concentration of GSK1360707 that inhibits 50% of the specific

binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-

linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand used in the assay.
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Kd is the dissociation constant of the radioligand for SERT.
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Caption: Experimental workflow for a SERT radioligand binding assay.

Putative Downstream Signaling Pathways
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The primary mechanism of action of GSK1360707 at the serotonin transporter is the inhibition

of serotonin reuptake from the synaptic cleft into the presynaptic neuron. This action leads to

an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic

neurotransmission. While specific downstream signaling studies for GSK1360707 are not

extensively published, the consequences of SERT inhibition are well-documented and are

expected to apply.

By increasing synaptic serotonin levels, GSK1360707 will lead to a greater activation of various

postsynaptic serotonin receptors (5-HT receptors). These receptors are G-protein coupled

receptors (GPCRs) or ligand-gated ion channels that, upon activation, trigger a cascade of

intracellular signaling events. The specific downstream effects depend on the subtype of 5-HT

receptor stimulated.

For example:

5-HT1A receptors, coupled to Gi/o proteins, lead to the inhibition of adenylyl cyclase,

resulting in decreased cyclic AMP (cAMP) levels. They can also activate G-protein-coupled

inwardly-rectifying potassium (GIRK) channels.

5-HT2A receptors, coupled to Gq/11 proteins, activate phospholipase C (PLC), which in turn

leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade

results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

The sustained increase in serotonergic signaling due to chronic administration of a SERT

inhibitor like GSK1360707 is thought to lead to adaptive changes in the brain. These can

include alterations in gene expression, neuronal plasticity, and the regulation of various

downstream signaling pathways that are ultimately responsible for the therapeutic effects

observed in conditions like major depressive disorder.
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Caption: General signaling pathway affected by SERT inhibition.
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To cite this document: BenchChem. [An In-depth Technical Guide on the Serotonin
Transporter Affinity of GSK1360707]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672351#gsk1360707-serotonin-transporter-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1672351#gsk1360707-serotonin-transporter-affinity
https://www.benchchem.com/product/b1672351#gsk1360707-serotonin-transporter-affinity
https://www.benchchem.com/product/b1672351#gsk1360707-serotonin-transporter-affinity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672351?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

